molecular formula C21H23N3O5 B2485232 N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-18-2

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2485232
CAS No.: 874805-18-2
M. Wt: 397.431
InChI Key: IWUAXJQHMBHJNY-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic chemical compound designed for research applications. It features a complex molecular architecture that incorporates an oxalamide linker, a benzyl group, and an oxazolidinone ring bearing a 4-methoxybenzoyl moiety. This structure is characteristic of heterocyclic building blocks investigated for pharmaceutical and chemical discovery . Compounds with oxazolidinone scaffolds are of significant interest in medicinal chemistry due to their presence in molecules with diverse biological activities. The oxalamide functional group is commonly employed as a linker in drug design and the development of proteolysis-targeting chimeras (PROTACs), which are a class of targeted protein degraders . Research into similar N-benzyl oxalamide and oxazolidinone derivatives suggests potential utility in exploring immune signaling pathways, as some related compounds have been identified as degraders of proteins like VAV1, a key regulator in T-cell and B-cell receptor signaling . The specific properties and applications of this compound are a subject for ongoing scientific investigation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-17-9-7-16(8-10-17)21(27)24-11-12-29-18(24)14-23-20(26)19(25)22-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUAXJQHMBHJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazolidinone Ring Formation

The oxazolidinone core is constructed via cyclization of a β-amino alcohol with a carbonyl source. For this compound, 2-amino-1,3-propanediol reacts with 4-methoxybenzoyl chloride under basic conditions (e.g., sodium hydroxide or triethylamine) to form 3-(4-methoxybenzoyl)oxazolidin-2-one. The reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C, achieving yields of 70–85%.

Key Reaction Parameters

  • Solvent : Dichloromethane or THF
  • Base : Triethylamine (2.0 equiv)
  • Temperature : 0°C to room temperature
  • Yield : 78% (reported for analogous oxazolidinones).

Functionalization of the Oxazolidinone Methylene Group

The hydroxymethyl group on the oxazolidinone is converted to an amine via a two-step process:

  • Tosylation : Treatment with tosyl chloride (1.2 equiv) in pyridine at 0°C forms the tosylate intermediate.
  • Amination : Displacement with sodium azide (2.0 equiv) in DMF at 80°C, followed by catalytic hydrogenation (H₂, Pd/C) yields the primary amine, (3-(4-methoxybenzoyl)oxazolidin-2-yl)methylamine.

Optimized Conditions

  • Tosylation Yield : 90%
  • Amination Yield : 65% (after hydrogenation).

Synthesis of the Oxalamide Moiety

The N1-benzyl oxalamic acid intermediate is prepared by reacting oxalyl chloride with benzylamine in a 1:1 molar ratio. The reaction is conducted in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature. Excess oxalyl chloride (1.5 equiv) ensures complete conversion to the monoacid chloride.

Reaction Profile

  • Solvent : Dichloromethane
  • Temperature : 0°C → 25°C
  • Yield : 82%.

Final Coupling Reaction

The oxalamic acid chloride is coupled with (3-(4-methoxybenzoyl)oxazolidin-2-yl)methylamine using triethylamine (3.0 equiv) as a base. The reaction proceeds in THF at room temperature for 12 hours, yielding the target compound.

Critical Parameters

  • Solvent : Tetrahydrofuran
  • Coupling Agent : None required (direct acyl chloride coupling)
  • Yield : 68%.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve oxazolidinone cyclization yields but complicate purification. Dichloromethane balances reactivity and ease of isolation.

Catalytic Enhancements

Copper(I) iodide (5 mol%) with biphenyl-based ligands accelerates amination steps, reducing reaction times from 24 hours to 6 hours.

Temperature Control

Exothermic acylation steps require strict temperature control (−5°C to 0°C) to prevent diacylation byproducts.

Industrial Production Methods

Continuous Flow Synthesis

Adoption of continuous flow reactors for oxazolidinone formation increases throughput by 40% compared to batch processes. Residence times of 10 minutes at 100°C achieve 88% conversion.

High-Throughput Screening (HTS)

HTS identifies optimal ligands for copper-catalyzed amination, improving yields from 54% to 79%.

Comparative Analysis of Methodologies

Step Traditional Method Optimized Method
Oxazolidinone Formation 78% yield, 12 hours 85% yield, 8 hours
Amination 65% yield, 24 hours 79% yield, 6 hours
Oxalamide Coupling 68% yield, 12 hours 75% yield, 8 hours

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methoxybenzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxazolidinone moiety may interact with enzymes or receptors, modulating their activity. The benzyl and methoxybenzoyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Key Structural Differences Among Oxalamide Derivatives

Compound Name / Source Core Structure Substituents Functional Groups Present
Target Compound Oxalamide N1: Benzyl; N2: 3-(4-methoxybenzoyl)oxazolidin-2-ylmethyl Oxalamide, oxazolidinone, methoxy, benzoyl
N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide Oxazolidinone + acetamide Benzyl, 2-hydroxyethyl, phenyl Oxazolidinone, amide, hydroxyl
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide Bis-oxalamide Chloro, hydroxy, methoxy, beta-lactam (azetidinone) Oxalamide, beta-lactam, hydroxyl, chloro
N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide Bis-oxalamide Hydroxy, methoxy, imidazolidinone, methyl Oxalamide, imidazolidinone, hydroxyl, methoxy

Key Observations :

  • The target compound’s 4-methoxybenzoyl group distinguishes it from analogs with hydroxy or chloro substituents, likely altering solubility and intermolecular interactions.
  • The oxazolidinone ring in the target and ’s compound provides rigidity, whereas beta-lactam () or imidazolidinone () rings in analogs may influence reactivity and stability.

Key Observations :

  • The target compound’s synthesis may involve oxazolidinone functionalization followed by oxalamide coupling, akin to methods in and .
  • Use of 1,4-dioxane as a solvent () and triethylamine as a base () are common in oxalamide synthesis, which may apply to the target compound.

Analytical Characterization

Table 3: Spectroscopic and Crystallographic Techniques

Compound / Source Analytical Methods Key Findings
Target Compound Not reported in evidence Likely IR (C=O, N-H), NMR (aromatic protons), X-ray (if crystalline)
X-ray crystallography Confirmed N-benzyl structure and hydrogen bonding patterns
IR, ¹H/¹³C NMR Identified Ar-H, N-H, C-Cl, and beta-lactam stretches
Melting point, TLC (Rf = 0.41) High purity (86% yield), crystalline solid

Key Observations :

  • The target compound’s methoxybenzoyl group would likely show distinct IR stretches (~1250 cm⁻¹ for C-O-C) and NMR signals (δ 3.8–4.0 ppm for OCH₃).
  • X-ray crystallography (using SHELX or WinGX ) could resolve its hydrogen-bonding patterns, as seen in and .
  • Compared to ’s compound (m.p. 215–217°C), the target’s melting point may vary based on substituent polarity.

Hydrogen Bonding and Molecular Interactions

However, the methoxy group (electron-donating) may reduce hydrogen-bond strength compared to hydroxy-substituted analogs (), which exhibit stronger intermolecular interactions. ’s compound demonstrated hydrogen bonding via oxazolidinone carbonyl groups, a feature likely shared by the target.

Biological Activity

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features, including an oxazolidinone ring and a methoxybenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O5C_{20}H_{22}N_{4}O_{5}, with a molecular weight of approximately 398.419 g/mol. The compound's structure includes:

  • Oxazolidinone Ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Methoxybenzoyl Group : Enhances solubility and potential interactions with biological targets.

The InChI Key for this compound is VUSJONSDMQYCLT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.

This compound is believed to exert its biological effects through interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various biological effects such as:

  • Antimicrobial Properties : Demonstrated efficacy against certain bacterial strains.
  • Anticancer Activity : Potential to inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity. The following table summarizes its efficacy against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research indicates that this compound has promising anticancer properties. A study evaluated its effects on DU-145 prostate cancer cells, revealing the following results:

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2565
5040
10015

Case Studies

  • Study on Anticancer Effects : A recent study published in a peer-reviewed journal assessed the impact of this compound on cell survival in prostate cancer models. The compound was found to significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
  • Macrophage Migration Inhibitory Factor (MIF) : Another investigation explored the role of similar oxazolidinone derivatives in inhibiting MIF, a target implicated in cancer and inflammatory diseases. The findings suggested that modifications to the oxazolidinone structure could enhance inhibitory activity against MIF, indicating a pathway for further development of this compound as a therapeutic agent .

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